![molecular formula C17H15ClN4O2 B11034084 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11034084.png)
6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxyphenylamino Group: The final step involves the reaction of the intermediate with 4-methoxyaniline. This step is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro or tetrahydro compounds. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound could be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the triazine ring and the aromatic substituents allows for potential interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzyl)-3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
6-(4-chlorobenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a methoxy group.
6-(4-chlorobenzyl)-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenylamino group in 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-8-6-13(7-9-14)19-17-20-16(23)15(21-22-17)10-11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
BUTUPRCCCOHJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


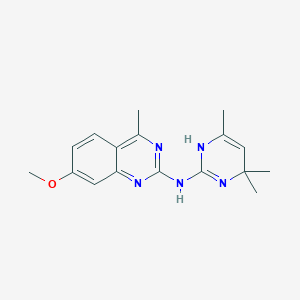
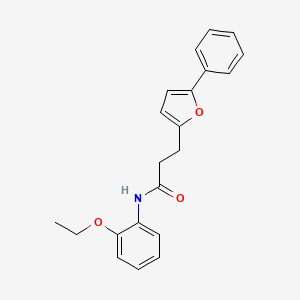
![Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11034023.png)
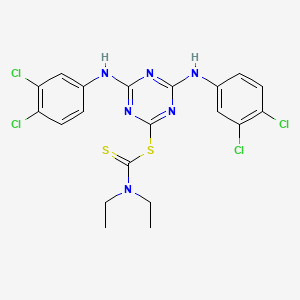
![9-ethoxy-5,5,7-trimethyl-3-(3-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11034039.png)
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11034042.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-{[4-(propan-2-yl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034043.png)
![(5,7-dimethyl-4,6-dioxo-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl) propanoate](/img/structure/B11034045.png)
![N-(4-Methoxyphenyl)-4-{[(pyridin-2-YL)formamido]methyl}-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B11034050.png)
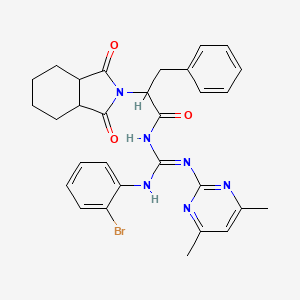
![N-(2-oxo-2-{[2-(thiophen-2-yl)ethyl]amino}ethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11034058.png)
![2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11034066.png)
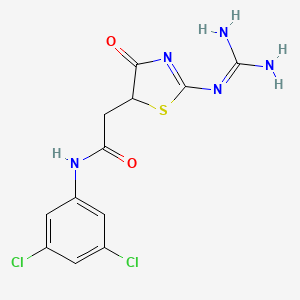
![N-[2-(morpholin-4-yl)ethyl]-2-phenylbutanamide](/img/structure/B11034076.png)
